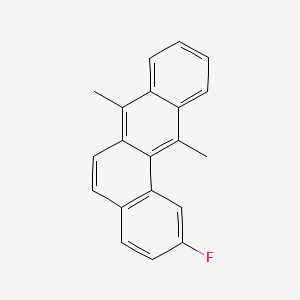
BENZ(a)ANTHRACENE, 7,12-DIMETHYL-2-FLUORO-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-7,12-dimethylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H15F This compound is known for its unique structural properties, which include a fluorine atom and two methyl groups attached to the benzo[a]anthracene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-7,12-dimethylbenzo[a]anthracene typically involves multi-step organic reactions. One common method includes the fluorination of 7,12-dimethylbenzo[a]anthracene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: While specific industrial production methods for 2-fluoro-7,12-dimethylbenzo[a]anthracene are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as column chromatography and recrystallization.
Types of Reactions:
Oxidation: 2-fluoro-7,12-dimethylbenzo[a]anthracene can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully hydrogenated products.
Substitution: The fluorine atom in 2-fluoro-7,12-dimethylbenzo[a]anthracene can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated benzo[a]anthracene derivatives.
Substitution: Various substituted benzo[a]anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-fluoro-7,12-dimethylbenzo[a]anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology: Researchers use this compound to investigate its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic properties.
Medicine: Studies are conducted to explore its potential as a therapeutic agent or as a probe to study drug-DNA interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2-fluoro-7,12-dimethylbenzo[a]anthracene involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA base pairs, leading to structural distortions and potential mutations. This interaction is facilitated by the planar structure of the benzo[a]anthracene core and the presence of the fluorine atom, which can form hydrogen bonds with DNA bases. The compound’s effects are mediated through the activation of metabolic pathways that convert it into reactive intermediates, which can form covalent adducts with DNA, leading to mutagenesis and carcinogenesis.
Comparación Con Compuestos Similares
7,12-dimethylbenzo[a]anthracene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
9,10-dimethylbenzo[a]anthracene: Has methyl groups at different positions, leading to different chemical and biological properties.
7,12-dimethylbenzo[a]phenanthrene: Another structural isomer with distinct reactivity and applications.
Uniqueness: 2-fluoro-7,12-dimethylbenzo[a]anthracene is unique due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological interactions compared to its non-fluorinated analogs. The fluorine atom enhances the compound’s ability to participate in nucleophilic substitution reactions and affects its interaction with biological macromolecules, making it a valuable compound for research in various scientific fields.
Propiedades
Número CAS |
68141-56-0 |
|---|---|
Fórmula molecular |
C20H15F |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2-fluoro-7,12-dimethylbenzo[a]anthracene |
InChI |
InChI=1S/C20H15F/c1-12-16-5-3-4-6-17(16)13(2)20-18(12)10-8-14-7-9-15(21)11-19(14)20/h3-11H,1-2H3 |
Clave InChI |
RXIRTUHITWQPFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


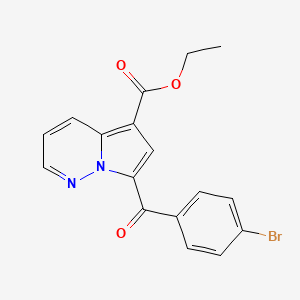
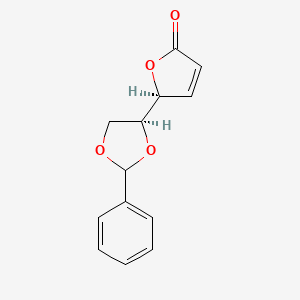


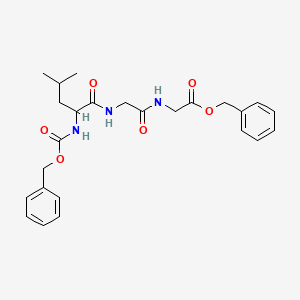
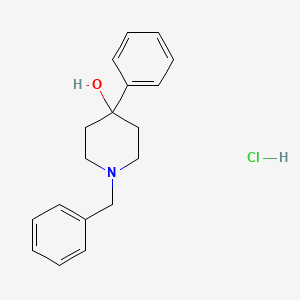

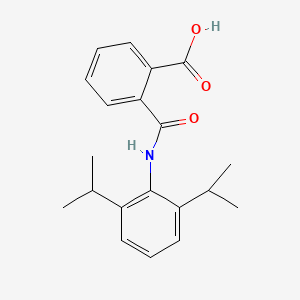
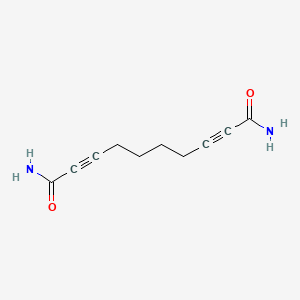

![Ethyl-2-amino-6-(hydroxyphenyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11946777.png)

![Methanamine, N-[(3,4-dimethoxyphenyl)methylene]-](/img/structure/B11946791.png)

